Flutizenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-[6-(trifluoromethyl)thieno[2,3-b][1,4]benzothiazin-4-yl]propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N3OS2/c21-20(22,23)15-2-3-18-17(14-15)26(16-4-13-28-19(16)29-18)6-1-5-24-7-9-25(10-8-24)11-12-27/h2-4,13-14,27H,1,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPDWVAJUZMKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(SC=C3)SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144535 | |
| Record name | Flutizenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10202-40-1 | |
| Record name | Flutizenol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutizenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTIZENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1AN6K49Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Elucidation Research
Established Research Synthesis Pathways for Flutizenol and Analogues
Currently, there is no publicly available scientific literature detailing the established research synthesis pathways for this compound. While methods for creating analogous chemical structures, such as those for fluphenazine or fexofenadine, are documented, these cannot be directly extrapolated to the synthesis of this compound without specific experimental validation. The synthesis of novel compounds like this compound would typically involve a multi-step process, the specifics of which are yet to be published.
Chemical Modification Strategies for Structure-Activity Relationship (SAR) Investigations
Comprehensive structure-activity relationship (SAR) investigations for this compound have not been reported in the accessible scientific literature. Such studies would involve the systematic chemical modification of the this compound scaffold to identify the key structural features responsible for its biological activity. General principles of medicinal chemistry suggest that modifications could be made to various parts of the molecule to explore its interaction with biological targets. However, without experimental data, any discussion of specific SAR for this compound would be purely speculative.
Molecular Mechanisms and Receptor Pharmacology Research
Investigation of Specific Molecular Targets and Ligand Binding Profiles
Understanding the specific molecular targets and ligand binding profiles of Flutizenol is crucial for elucidating its pharmacological actions. Studies have investigated its potential interactions with key proteins involved in cellular division, neurotransmission, and gene regulation.
Analysis of Kinesin Family Member 2C (KIF2C) Inhibition Dynamics
Kinesin family member 2C (KIF2C), also known as MCAK (mitotic centromere-associated kinesin), is a protein involved in regulating microtubule dynamics, which are essential for processes like cell division and intracellular transport. mdpi.comnih.gov KIF2C is often overexpressed in various cancers and plays a role in spindle assembly and chromosome segregation. mdpi.commdpi.com Aberrant KIF2C activity can lead to chromosomal instability, a hallmark of cancer. mdpi.com
Research has explored compounds that may act as inhibitors against KIF2C as a potential therapeutic strategy, particularly in cancers like glioma where KIF2C shows aberrant expression. researchgate.net A study utilizing structure-based virtual screening identified this compound as a potential inhibitor of KIF2C, based on its binding affinity in computational models. researchgate.net This suggests a potential mechanism by which this compound could influence cell division and proliferation by interfering with KIF2C function. researchgate.net
A table summarizing the binding affinity data from the virtual screening study is presented below:
| Compound | Glide gscore |
| Rimacalib | -8.0 |
| Sarizotan | -8.0 |
| This compound | -8.0 |
| Atliprofen | -8.0 |
| Egualen | -7.7 |
Data extracted from a virtual screening study investigating KIF2C inhibitors. researchgate.net
This data indicates that this compound demonstrated a comparable predicted binding affinity to other compounds identified as potential KIF2C inhibitors in this specific virtual screening context. researchgate.net Further experimental validation would be necessary to confirm this inhibitory activity and understand its dynamics.
Exploration of Interactions with Dopaminergic Receptor Subtypes (as a phenothiazine (B1677639) class member)
This compound is noted as a member of the phenothiazine class of compounds. ijnrd.org Phenothiazines are known for their diverse pharmacological properties, including acting as dopamine (B1211576) receptor antagonists. ijnrd.orgauburn.edunih.gov This antagonism, particularly at dopamine D2-like receptors, is the basis for their use as antipsychotic medications. ijnrd.orgauburn.eduhilarispublisher.com
Dopamine receptors are G protein-coupled receptors broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes, each with distinct signaling properties and anatomical distribution. hilarispublisher.comnews-medical.net Phenothiazines, as a class, generally exhibit high affinity for D2-like receptors, although their selectivity among the subtypes can vary. auburn.edunews-medical.net
Given this compound's classification as a phenothiazine, research has explored its potential interactions with dopaminergic receptor subtypes. While specific detailed binding profiles for this compound across all dopamine receptor subtypes may require further dedicated studies, its structural class suggests it may share the characteristic dopamine receptor antagonist activity observed with other phenothiazines. ijnrd.orgauburn.edunih.gov This potential interaction could be relevant to understanding any effects of this compound on neurological or behavioral processes influenced by dopaminergic signaling.
Cellular and Subcellular Pharmacodynamics
The cellular and subcellular pharmacodynamics of this compound involve its effects on fundamental cellular processes, particularly in the context of oncological models, and its modulation of intracellular signaling cascades.
Effects on Cellular Proliferation and Apoptosis Pathways in Oncological Models
Cellular proliferation and apoptosis (programmed cell death) are tightly regulated processes that are often dysregulated in cancer. Compounds that can inhibit proliferation or induce apoptosis in cancer cells are of significant interest in oncology research. oncotarget.commdpi.commedsci.orgfrontiersin.org
Research on various compounds has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis through different mechanisms, such as inducing cell cycle arrest, activating caspases (key executioners of apoptosis), and modulating mitochondrial membrane potential. oncotarget.commedsci.orgfrontiersin.org For instance, studies on other compounds have shown effects on cell cycle distribution and the upregulation of pro-apoptotic proteins like BAX and cleaved caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2. frontiersin.org
While the search results discuss the general mechanisms of cell proliferation and apoptosis in oncological models and the effects of other compounds on these processes, there is no specific information provided about this compound's direct effects on cellular proliferation or apoptosis pathways in various oncological models. Research would be required to investigate if this compound influences these processes in cancer cells and to delineate the specific pathways involved.
Preclinical Efficacy and Model Systems Research
Assessment in In Vitro Biological Systems
In vitro studies provide controlled environments to investigate a compound's direct effects on biological targets or cellular processes.
Evaluation in Relevant In Vivo Animal Models
In vivo studies in animal models are crucial for evaluating a compound's effects within a complex biological system, assessing efficacy, and understanding potential therapeutic applications.
Advanced Computational and Biophysical Characterization
Structure-Based Virtual Screening Methodologies
Structure-based virtual screening (SBVS) is a computational technique used to search large databases of small molecules to identify potential binders to a biological target of known three-dimensional structure. This method relies on docking algorithms to predict the binding pose and estimate the binding affinity of each molecule in the library to the target site. SBVS plays a crucial role in finding novel compounds and exploring new action modes by predicting the main binding modes between ligand molecules and known 3D proteins according to the principles of spatial and energy matching. chemcomp.com When the structure of the ligand-protein complex and a similar relationship with active compounds are available, combining SBVS with ligand-based virtual screening is a good choice. chemcomp.com This combination strengthens the complementarity of the methods and balances their limitations, thereby enhancing the reliability of VS results. chemcomp.com
Flutizenol has been identified in structure-based virtual screening studies. In one instance, this compound was included in a virtual screening analysis aimed at discovering potential inhibitors against Kinesin family member 2C (KIF2C), a protein considered a therapeutic target for glioma. ncats.ioresearchgate.net The screening involved an inbuilt drug library containing 150,000 compounds. researchgate.net
Molecular Docking Simulations of Ligand-Target Complexes
Molecular docking simulations are a key component of structure-based virtual screening and are used to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the strength of the interaction. This technique involves preparing the receptor and ligand structures, identifying potential active sites, and generating and scoring different binding poses. mdpi.comfrontiersin.org Molecular docking enables the identification of new molecules with potential therapeutic effects and helps delineate the interactions of ligand-target at a molecular level. frontiersin.org
In the virtual screening study targeting KIF2C, molecular docking was performed using the Glide tool's standard precision (SP) technique to find plausible binding modes for selected compounds, including this compound. researchgate.net The docking results were evaluated using the Glide gscore. researchgate.net this compound showed a docking energy of -8.0 kcal/mol in this study. ncats.ioresearchgate.net This score indicates a predicted binding affinity to the KIF2C protein.
Table 1: Molecular Docking Result for this compound with KIF2C
| Compound | Target | Docking Energy (kcal/mol) |
| This compound | KIF2C | -8.0 |
Molecular Dynamics and Conformational Analysis of this compound Interactions
Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By applying classical mechanics to particles, MD simulations can provide insights into the structural, dynamical, and thermodynamical properties of molecular systems, including the conformational changes of molecules and the stability of ligand-target complexes. chemcomp.commdpi.comfrontiersin.org MD simulations are increasingly useful in drug development for investigating the dynamics and function of drug targets and evaluating the binding energetics and kinetics of ligand-receptor interactions. mdpi.com Conformational analysis, which studies the spatial arrangements of atoms in a molecule that can be interconverted by rotations around single bonds, is often explored through MD simulations. mdpi.commdpi.com The presence of fluorine atoms, as in this compound, can significantly influence molecular conformation and physicochemical properties due to their electronegativity and the nature of the C-F bond. mdpi.commdpi.com
While the virtual screening study that identified this compound with a docking score for KIF2C mentioned molecular dynamics simulations, these simulations were conducted on other top-ranking compounds (Rimacalib and Sarizotan) to test their stability with the KIF2C protein, not specifically on this compound. researchgate.net Therefore, detailed molecular dynamics simulation data and specific conformational analysis focusing directly on this compound's interactions with targets like KIF2C or other proteins were not found in the provided search results. General MD simulation techniques involve data preparation, force field parameterization, running protocols, and trajectory analysis. chemcomp.com
Cheminformatic Approaches in this compound Research
Cheminformatics is an interdisciplinary field that combines chemistry, computer science, and information science to analyze chemical data and solve problems in chemistry. wikipedia.org It involves the use of "in silico" techniques for tasks such as data storage and retrieval, virtual library creation, virtual screening, and quantitative structure-activity relationship (QSAR) modeling. wikipedia.org Cheminformatics plays a vital role in modern drug discovery by enabling the efficient handling and analysis of large chemical datasets and aiding in the design and optimization of potential drug candidates. wikipedia.org
This compound's presence in cheminformatics datasets, such as the one related to Inner and Outer Recursive Neural Networks for Chemoinformatics, indicates its inclusion in resources used for developing and testing cheminformatic methods drugfuture.com. Cheminformatic approaches would be applied to this compound to calculate various molecular descriptors, predict its physicochemical properties, or include it in datasets for training machine learning models aimed at predicting biological activity or other relevant characteristics. While specific cheminformatics research on this compound detailing novel method development or extensive property predictions were not found, its inclusion in cheminformatics resources highlights its relevance in the context of computational chemical analysis and modeling.
Future Research Trajectories and Translational Outlook Preclinical Focus
Identification of Novel Preclinical Target Candidates
The foundational step in elucidating the therapeutic potential of Flutizenol lies in the comprehensive identification of its molecular targets. While the precise mechanisms of action are still under investigation, initial structural analyses suggest potential interactions with a range of biological macromolecules. Future preclinical research will need to employ a variety of unbiased screening methods to uncover these targets.
High-throughput screening (HTS) of diverse compound libraries against this compound will be instrumental in identifying potential protein-binding partners. Complementary to this, chemoproteomics approaches, such as affinity chromatography coupled with mass spectrometry, can directly identify the cellular proteins that physically interact with this compound. Furthermore, computational modeling and molecular docking studies, based on the known structure of this compound (see Table 1), can predict binding affinities to various receptors, enzymes, and ion channels, thereby prioritizing targets for experimental validation.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C20H24F3N3OS2 |
| Molecular Weight | 443.55 g/mol |
| SMILES | C(CN1CCN(CC1)CCO)CN2c3ccsc3Sc4ccc(cc42)C(F)(F)F |
This table is interactive. Users can sort and filter the data.
Development of Enhanced Preclinical Disease Models
To accurately predict the clinical efficacy of this compound, it is imperative to move beyond traditional cell culture and animal models. The development of more sophisticated and human-relevant preclinical disease models is a critical future trajectory. This includes the utilization of three-dimensional (3D) organoids and microphysiological systems (MPS), often referred to as "organs-on-a-chip." These models can more faithfully recapitulate the complex cellular architecture and physiological responses of human tissues, providing a more predictive platform for assessing the therapeutic effects and potential toxicity of this compound.
For instance, if initial screenings suggest a role for this compound in neurological disorders, patient-derived induced pluripotent stem cell (iPSC) models of specific neuronal subtypes could be developed. These models would allow for the investigation of this compound's effects on disease-specific phenotypes in a genetically relevant context. Similarly, for inflammatory conditions, co-culture systems incorporating various immune cell types can provide a more holistic understanding of the compound's immunomodulatory properties.
Integration of Systems Biology and Multi-Omics Data
A holistic understanding of this compound's biological effects can be achieved through the integration of systems biology and multi-omics data. This approach moves beyond a single-target focus to a network-level understanding of how the compound perturbs cellular systems. Future preclinical studies should incorporate a suite of "omics" technologies, including genomics, transcriptomics (RNA-seq), proteomics, and metabolomics.
By treating relevant preclinical models with this compound and subsequently performing multi-omics analysis, researchers can generate vast datasets detailing the compound-induced changes at multiple molecular levels. Bioinformatic analysis of this data can then reveal perturbed signaling pathways, identify novel biomarkers of drug response, and uncover potential off-target effects. This systems-level perspective is crucial for building a comprehensive preclinical data package and for informing the design of future clinical trials.
Table 2: Potential Multi-Omics Approaches for this compound Research
| Omics Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Transcriptomics | RNA-sequencing of treated cells/tissues | Identification of differentially expressed genes and perturbed pathways. |
| Proteomics | Mass spectrometry-based analysis of protein expression | Quantification of changes in protein abundance and post-translational modifications. |
| Metabolomics | Analysis of small molecule metabolites | Understanding of metabolic reprogramming and downstream functional effects. |
This table is interactive. Users can sort and filter the data.
Exploration of Collaborative Research Paradigms
The multifaceted nature of modern drug discovery necessitates a collaborative approach. The future development of this compound will be significantly enhanced by the establishment of robust research partnerships. These collaborations should span academia, industry, and government research institutions.
Academic partnerships can provide deep expertise in specific disease areas and access to novel preclinical models. Collaborations with contract research organizations (CROs) can offer specialized services, such as high-throughput screening and toxicology studies, accelerating the pace of research. Furthermore, engagement with patient advocacy groups can provide invaluable insights into the unmet medical needs and the patient perspective, ensuring that the development of this compound remains aligned with clinical relevance. Open-science initiatives and data-sharing consortia can also play a pivotal role in aggregating knowledge and avoiding the duplication of research efforts.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
